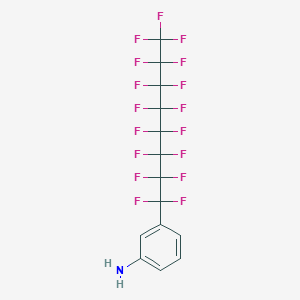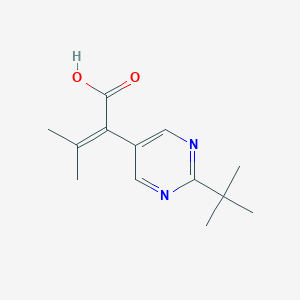
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is an organic compound with a molecular formula of C12H18N2O2. This compound is commonly known as 2-tert-butyl-4-isopropylidene-5-pyrimidineacetic acid and is a pyrimidine derivative. It has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-viral activities.
作用机制
The mechanism of action of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of various pro-inflammatory cytokines. Its anti-tumor activity is thought to be due to the induction of apoptosis in cancer cells through the activation of the caspase cascade. The anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is believed to be due to its ability to inhibit viral replication.
生化和生理效应
The biochemical and physiological effects of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) have been studied in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the caspase cascade. Furthermore, it has been reported to exhibit potent anti-viral activity against HIV and HSV.
实验室实验的优点和局限性
One of the main advantages of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, its relatively simple synthesis method and low toxicity profile make it an attractive compound for further research. However, one of the limitations of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its poor solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for the research of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI). One potential area of research is the development of novel formulations or delivery methods that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Furthermore, the anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) warrants further investigation, particularly in the context of emerging viral diseases such as COVID-19. Finally, the potential of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored further.
科学研究应用
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been reported to exhibit potent anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
属性
CAS 编号 |
122936-62-3 |
|---|---|
产品名称 |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) |
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-(2-tert-butylpyrimidin-5-yl)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10(11(16)17)9-6-14-12(15-7-9)13(3,4)5/h6-7H,1-5H3,(H,16,17) |
InChI 键 |
GCJXWQHTWPYJQP-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C |
规范 SMILES |
CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C |
同义词 |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

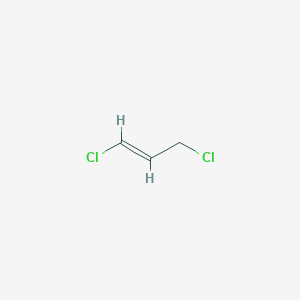
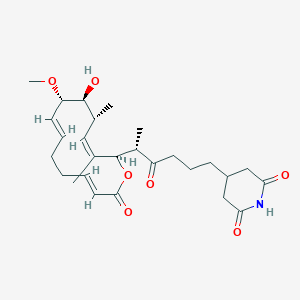
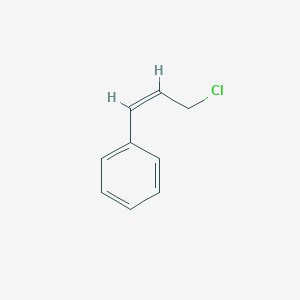



![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
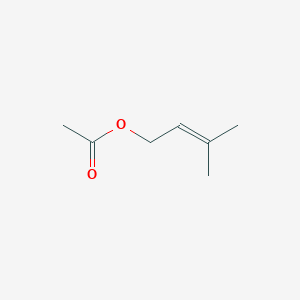
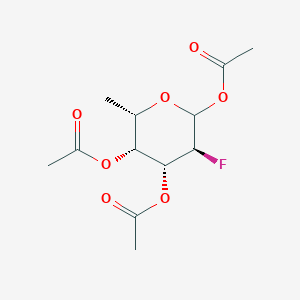
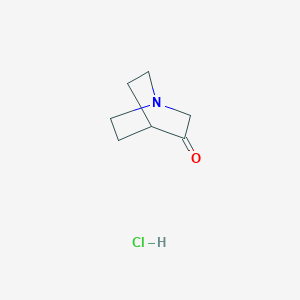
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
